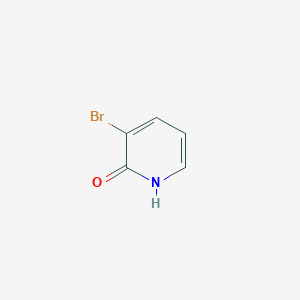

3-Bromopyridin-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGVOUXNSWQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355959 | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-43-8 | |

| Record name | 3-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including a thorough experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow.

Core Synthesis Pathway: Electrophilic Bromination of 2-Pyridone

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 2-pyridone (also known as 2-hydroxypyridine). In this reaction, elemental bromine is used as the brominating agent, typically in an aqueous or acidic medium. The electron-rich nature of the 2-pyridone ring directs the electrophilic attack of bromine primarily to the 3- and 5-positions. By controlling the stoichiometry and reaction conditions, selective mono-bromination at the 3-position can be achieved.

The reaction proceeds via the attack of the electrophilic bromine on the electron-rich pyridone ring, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-brominated product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established chemical literature.

Materials:

-

2-Pyridone

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Sodium bisulfite

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-pyridone (1.0 equivalent) in glacial acetic acid and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Bromination: A solution of bromine (1.0 equivalent) in glacial acetic acid is added dropwise to the cooled 2-pyridone solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. This is followed by careful neutralization with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 2-Pyridone | 1.0 eq |

| Bromine | 1.0 - 1.1 eq |

| Reaction Conditions | |

| Solvent | Glacial Acetic Acid / Water |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Product | |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-182 °C |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.60 (dd, J=6.7, 1.9 Hz, 1H), 7.50 (dd, J=6.7, 1.9 Hz, 1H), 6.25 (t, J=6.7 Hz, 1H), 12.0 (br s, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.5, 140.1, 138.5, 108.2, 105.6 |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

The following diagram illustrates the core signaling pathway of the chemical transformation.

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromopyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and purification in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 174.00 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4] |

| Appearance | Bright light brown crystalline powder; White to off-white solid | --INVALID-LINK--[5] |

| Melting Point | 179-183 °C | --INVALID-LINK--[5], --INVALID-LINK--[4] |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | --INVALID-LINK--[5] |

| pKa (Predicted) | 10.53 ± 0.10 | --INVALID-LINK--[5] |

| Water Solubility | Slightly soluble | --INVALID-LINK--[5] |

| LogP | 1.5497 | --INVALID-LINK--[1] |

| Storage Conditions | 2-8°C | --INVALID-LINK--[5], --INVALID-LINK--[4] |

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.[6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

-

For a pure compound, the melting range should be narrow (0.5-2°C).

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid organic compound is provided for reference. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5][9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[11]

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Spatula or balance for solids; micropipette for liquids

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a small test tube.

-

Add a measured volume of the desired solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, the process can be repeated with increasing volumes of solvent to determine the approximate solubility limit.

-

To assess solubility in acidic or basic aqueous solutions, 5% aqueous HCl and 5% aqueous NaOH can be used as solvents.[11]

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[12][13]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized base (if the compound is acidic) or acid (if the compound is basic), adding the titrant in small, known increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.[14] The shake-flask method is a traditional approach.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

1-Octanol and water (or a suitable buffer)

Procedure:

-

Pre-saturate the 1-octanol with water and the water with 1-octanol.

-

Prepare a stock solution of this compound in one of the phases (e.g., water).

-

Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Synthesis Workflow

This compound can be synthesized through various routes. One common approach involves the bromination of 2-hydroxypyridine. Another plausible pathway is the diazotization of 2-amino-3-bromopyridine. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized synthetic workflow for this compound.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. acdlabs.com [acdlabs.com]

In-Depth Structural Analysis of 3-Bromopyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridin-2-ol is a halogenated derivative of the pyridinone scaffold, a core structure found in numerous biologically active compounds and FDA-approved drugs.[1] The unique electronic properties conferred by the bromine atom and the inherent tautomerism of the pyridin-2-ol system make this molecule a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive analysis of the structural features of this compound, focusing on its tautomeric nature, spectroscopic characterization, and synthetic methodologies. The information presented herein is intended to support researchers in the effective utilization of this compound for the development of novel chemical entities.

Tautomerism: The Predominance of the Pyridinone Form

This compound exists in a tautomeric equilibrium between the enol form (3-bromo-2-hydroxypyridine) and the keto form (3-bromo-2(1H)-pyridinone). Spectroscopic evidence and computational studies have consistently shown that the keto tautomer is the predominant species in both the solid state and in solution. This preference is attributed to the aromaticity of the pyridinone ring and the thermodynamic stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The structural elucidation of 3-bromo-2(1H)-pyridinone is primarily based on spectroscopic data, as a definitive crystal structure is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide key insights into the proton and carbon environments of the molecule. The data presented below corresponds to the predominant keto tautomer.

Table 1: NMR Spectroscopic Data for 3-bromo-2(1H)-pyridinone in CDCl3 [2]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | 7.87 | dd | 7.3, 1.9 | H-6 |

| 1H | 7.49 | dd | 6.4, 1.9 | H-4 |

| 1H | 6.24 | dd | 7.3, 6.4 | H-5 |

| 13C | 161.9 | - | - | C-2 (C=O) |

| 13C | 143.9 | - | - | C-6 |

| 13C | 134.4 | - | - | C-4 |

| 13C | 115.7 | - | - | C-5 |

| 13C | 107.7 | - | - | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative in confirming the predominance of the pyridinone tautomer, primarily through the observation of a strong carbonyl (C=O) stretching vibration.

Table 2: Key IR Absorption Bands for 3-bromo-2(1H)-pyridinone [2]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3339 | Strong | N-H stretch |

| 3105 | Medium | C-H stretch (aromatic) |

| 2991, 2942 | Weak | C-H stretch (aliphatic trace) |

| 1650 | Strong | C=O stretch (amide I) |

| 1610 | Strong | C=C stretch |

| 1464 | Medium | C-N stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for brominated compounds is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which have a nearly 1:1 natural abundance.[3]

Table 3: Mass Spectrometry Data for 3-bromo-2(1H)-pyridinone [2]

| Ion | Calculated m/z | Found m/z |

| [M+Na]+ | 195.9369 | 195.9373 |

Synthesis and Purification

The synthesis of 3-bromo-2(1H)-pyridinone can be achieved through two primary routes. The selection of the synthetic pathway may depend on the availability of starting materials and the desired scale of the reaction.

Caption: Synthetic routes to 3-Bromo-2(1H)-pyridinone.

Experimental Protocols

Route 1: Direct Bromination of 2-Pyridone [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-pyridone (1 equivalent) in a 1 M aqueous solution of potassium bromide (KBr).

-

Bromination: At room temperature, add a solution of bromine (1 equivalent) in 1 M aqueous KBr dropwise to the stirred suspension over a period of 15 minutes.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). After 24 hours, crystals of the product should deposit.

-

Work-up and Purification: Filter the crystalline product and wash with cold water. Recrystallize the crude product from acetonitrile to yield pure 3-bromo-2(1H)-pyridinone.

Route 2: From 2-Amino-3-bromopyridine [2]

-

Reaction Setup: In a flask cooled to 0°C, dissolve 2-amino-3-bromopyridine (1 equivalent) in a mixture of water and sulfuric acid.

-

Diazotization: Add a solution of sodium nitrite (NaNO2, ~1.2 equivalents) in water dropwise while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture for 1 hour at 0°C.

-

Work-up and Purification: Neutralize the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) to pH 7. Extract the aqueous solution with chloroform. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. The crude solid can be purified by recrystallization.

Structural Analysis in the Absence of Crystallographic Data

Due to the unavailability of a single-crystal X-ray structure for 3-bromo-2(1H)-pyridinone, a comprehensive structural analysis relies on a combination of the presented spectroscopic data, comparison with structurally related molecules, and computational modeling.

Comparative Analysis

The crystal structure of related compounds, such as 2-pyridone, provides a reference for expected bond lengths and angles within the pyridinone ring.[4] Computational studies using Density Functional Theory (DFT) are powerful tools to model the geometry, electronic structure, and spectroscopic properties of molecules like 3-bromo-2(1H)-pyridinone.[5][6][7] Such calculations can provide optimized bond lengths, bond angles, and electrostatic potential maps, offering valuable insights into the molecule's reactivity and intermolecular interactions.

Biological Significance and Potential Applications

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The introduction of a bromine atom at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and serve as a handle for further synthetic diversification through cross-coupling reactions. While specific biological targets for this compound have not been extensively reported, its structural motifs suggest potential as an intermediate for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[8][10]

Conclusion

This compound, existing predominantly as its 3-bromo-2(1H)-pyridinone tautomer, is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. Its structure has been characterized through a combination of NMR, IR, and mass spectrometry. While a definitive crystal structure is not available, a robust understanding of its structural properties can be inferred from spectroscopic data and comparison with related compounds. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its chemical and biological properties. This technical guide serves as a comprehensive resource for researchers seeking to leverage the unique structural features of this compound in their scientific endeavors.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-Bromopyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 3-Bromopyridin-2-ol (CAS: 13466-43-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes the synthetic workflow. This compound exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in both solid and solution phases.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily in its 3-bromo-2(1H)-pyridinone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.87 | dd | 7.3, 1.9 |

| H-4 | 7.49 | dd | 6.4, 1.9 |

| H-5 | 6.24 | dd | 7.3, 6.4 |

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.9 |

| C-6 | 143.9 |

| C-4 | 134.4 |

| C-5 | 115.7 |

| C-3 | 107.7 |

Solvent: CDCl₃, Instrument Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 3339 | N-H stretch |

| 3105, 2991, 2942 | C-H stretch |

| 1776, 1650 | C=O stretch (carbonyl) |

| 1610 | C=C stretch |

| 1464 | C-N stretch / C-H bend |

Sample Preparation: Neat

The presence of a strong carbonyl (C=O) stretch in the IR spectrum provides strong evidence for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone [1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 195.9369 | 195.9373 |

Ionization Technique: Electrospray Ionization (ESI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: From 2-Amino-3-bromopyridine [1]

-

A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66 mol) in water (175 mL) is prepared and cooled to 0°C.

-

A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 1 hour at 0°C.

-

The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.

-

The aqueous solution is extracted with chloroform (3 x 200 mL).

-

The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a cream-colored solid.

Method 2: Direct Bromination of 2-Pyridone [1]

-

A stirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is prepared at room temperature.

-

A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is added over 15 minutes.

-

The mixture is stirred vigorously at room temperature overnight.

-

The resulting crystalline precipitate is collected by filtration.

-

The crude product is purified by recrystallization from acetonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.75 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

-

Data is processed, and chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflows for this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-Bromopyridin-2-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, functionalization, and pharmacological activities of 3-bromopyridin-2-ol and its derivatives. This scaffold is a valuable building block in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Core Synthesis and Functionalization

The this compound core serves as a versatile template for the generation of diverse chemical libraries. The synthetic strategy typically begins with the preparation of the core, followed by functionalization at the bromine, oxygen, and potentially the nitrogen positions.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through the direct bromination of 2-pyridone. This reaction is often carried out using bromine in an aqueous or acidic solution.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Pyridone, Bromine, Acetic Acid, Water, Sodium Hydroxide.

-

Procedure:

-

Dissolve 2-aminopyridine in a mixture of acetic acid and water.[1]

-

Cool the solution to below 20°C in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially.[1]

-

Allow the temperature to rise to 50°C during the addition to manage the precipitation of the hydrobromide salt.[1]

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.

-

Functionalization of the this compound Core

The this compound scaffold offers three primary sites for chemical modification: the bromo substituent at the 3-position, the hydroxyl group at the 2-position, and the nitrogen atom of the pyridine ring.

The hydroxyl group can be readily alkylated to produce 2-alkoxypyridine derivatives. This modification can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Experimental Protocol: O-Alkylation of Bromo-2-pyridones [2]

-

Materials: Bromo-2-pyridone (e.g., 3-bromo-2-pyridone), Alkyl halide (e.g., methyl iodide, benzyl bromide), Silver carbonate, Benzene.

-

Procedure:

-

In a round-bottom flask protected from light, suspend the bromo-2-pyridone and silver carbonate in benzene.

-

Add the alkyl halide to the mixture.

-

Stir the reaction mixture at 40-50°C for 24 hours.

-

After cooling, filter the mixture to remove silver salts.

-

Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Remove the benzene by evaporation.

-

Purify the crude product by silica gel chromatography followed by vacuum distillation to afford the desired bromo-2-alkoxypyridine.

-

The bromine atom at the 3-position is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromopyridine Derivative

-

Materials: 3-Bromo-2-alkoxypyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/water, Toluene).

-

Procedure:

-

To a reaction vessel, add the 3-bromo-2-alkoxypyridine, arylboronic acid, base, and solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and ligand (if required).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

The bromine atom can also be substituted with a variety of primary and secondary amines through the Buchwald-Hartwig amination, providing access to a wide range of 3-aminopyridine derivatives.

Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridine Derivative [3]

-

Materials: 3-Bromo-2-alkoxypyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, K₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-bromo-2-alkoxypyridine, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by the amine and the base.

-

Heat the reaction mixture with stirring (typically 80-110°C) until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting product by recrystallization or silica gel chromatography.

-

Pharmacological Activities

Derivatives of the pyridin-2-one scaffold have demonstrated a broad range of biological activities, making them attractive for drug discovery programs. Key activities include kinase inhibition and antimicrobial effects.

Kinase Inhibitory Activity

Substituted pyridin-2-one derivatives have been identified as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[4] The inhibitory activity is often modulated by the nature and position of substituents on the pyridine ring.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyridin-2(1H)-one Derivatives | c-Src | 12.5 - <25 | [4] |

| Pyridine Derivatives | CDK2/cyclin A2 | 0.24 - 3.52 | [5] |

| Pyridine-urea Derivatives | VEGFR-2 | 3.93 - 5.0 | [6] |

| Pyridin-2-yl Urea Derivatives | ASK1 | 0.00155 - 0.04527 | [7] |

Antimicrobial Activity

Various bromopyridine and pyridin-2-one derivatives have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is influenced by the substitution pattern on the heterocyclic core.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus | 0.07 | [8] |

| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli | >0.07 | [8] |

| 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives | S. aureus | 2 - >256 | [9] |

| 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives | S. pneumoniae | 1 - >256 | [9] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | 0.2 - 1.3 | [10] |

Visualizing Synthetic and Mechanistic Pathways

Graphical representations of synthetic workflows and potential mechanisms of action can aid in understanding the chemical transformations and biological interactions of this compound derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 3-Bromopyridin-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Bromopyridin-2-ol (CAS No: 13466-43-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in published literature, this guide summarizes the available qualitative information and presents a comprehensive, standardized experimental protocol for the accurate determination of its solubility. This allows researchers to generate reliable and reproducible data tailored to their specific experimental conditions.

Physicochemical Properties of this compound

This compound exists in tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. This equilibrium can be influenced by the solvent environment. It is a white to off-white crystalline powder with a melting point in the range of 179-183°C.[1]

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while specific quantitative solubility data for this compound is not widely published, its qualitative solubility in several organic solvents is known. The compound's polarity, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom), as well as a halogen, suggests its solubility will be favored in polar organic solvents.

| Solvent | Molecular Formula | Qualitative Solubility |

| Methanol | CH₃OH | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[1] |

| Ethanol | C₂H₅OH | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Water | H₂O | Slightly Soluble[1][3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached and maintained.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Report the solubility as a mean value with the standard deviation, in units such as mg/mL, g/100 mL, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

This comprehensive guide provides a foundation for understanding and determining the solubility of this compound in organic solvents. The provided experimental protocol and workflow will enable researchers to generate crucial data for applications in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyridin-2-ol, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and a representative synthetic application, offering valuable information for procurement and research planning.

Commercial Availability and Supplier Information

This compound is readily available from several chemical suppliers specializing in organic building blocks for research and development. The compound is typically offered in various purities and quantities, catering to a range of experimental needs from laboratory-scale synthesis to pilot-plant production.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Moldb [1] | 13466-43-8[1] | C5H4BrNO[1] | 174.00[1] | 98%[1] | 1g, 5g, 10g, 25g, 100g, 500g[1] |

| Matrix Fine Chemicals [2] | 13466-43-8[2] | C5H4BrNO[2] | 173.997[2] | Not specified | Small and large quantities[2] |

| Ambeed | 13466-43-8[3] | C5H4BrNO[3] | 174.00[3] | Not specified | Inquire for details |

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information for this compound is presented below. This data is crucial for proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | Matrix Fine Chemicals[2] |

| CAS Number | 13466-43-8 | Moldb[1], Matrix Fine Chemicals[2], Ambeed[3] |

| Molecular Formula | C5H4BrNO | Moldb[1], Matrix Fine Chemicals[2], Ambeed[3] |

| Molecular Weight | 174.00 g/mol | Moldb[1], Ambeed[3] |

| SMILES Code | O=C1C(Br)=CC=CN1 | Ambeed[3] |

| InChI Key | YDUGVOUXNSWQSW-UHFFFAOYSA-N | Matrix Fine Chemicals[2], Ambeed[3] |

| Storage | Store at room temperature | Moldb[1] |

| Signal Word | Warning | Moldb[1], Ambeed[3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Moldb[1], Ambeed[3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Moldb[1], Ambeed[3] |

Application in Synthesis: A Downstream Synthetic Route

This compound serves as a versatile intermediate in the synthesis of more complex molecules. One documented application is its use in the synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.[3]

The following experimental method is cited from a downstream synthetic route for this compound.[3]

Synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one:

-

70 g (403 mmol) of 3-bromopyridin-2(1H)-one are dissolved in 1 L of anhydrous dimethyl sulfoxide.

-

54 g (484 mmol) of potassium tert-butoxide are added at room temperature.

-

The resulting suspension is stirred at this temperature for 1 hour.

-

69 g (403 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added.

-

The reaction solution is heated at 80°C for 20 hours.

-

The mixture is carefully diluted with 5 L of water.

-

The precipitated solid is filtered off, washed with water, and dried under reduced pressure.

-

This procedure yields 103 g (72% of theory) of the desired product, 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.

Caption: Workflow for the synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.

Logical Relationship of the Synthetic Pathway

The synthesis described above is a nucleophilic aromatic substitution reaction. The logical progression of this chemical transformation can be visualized as a directed flow from reactants to the final product.

Caption: Logical flow of the nucleophilic aromatic substitution reaction.

References

An In-depth Technical Guide to the Tautomerism of 3-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the 3-bromo-2-hydroxypyridine (enol) and 3-bromo-2(1H)-pyridinone (keto) forms. This guide provides a comprehensive technical overview of this tautomerism, including the structural aspects of the tautomers, the factors influencing the equilibrium, and the experimental and computational methodologies used for its characterization. Quantitative data, where available for analogous systems, is presented to illustrate the principles governing this dynamic process.

Introduction: The Principle of Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the equilibrium exists between the aromatic 3-bromo-2-hydroxypyridine and the non-aromatic, but resonance-stabilized, 3-bromo-2(1H)-pyridinone.

The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including pKa, polarity, hydrogen bonding capabilities, and shape. These differences can significantly impact the molecule's biological activity, pharmacokinetic properties, and its interactions with biological targets. Spectroscopic evidence, particularly from FTIR analysis which shows a strong carbonyl (C=O) stretch, and computational studies confirm that the keto tautomer (3-bromo-2(1H)-pyridinone) is the predominant species in both the solid state and in solution[1].

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound is depicted below.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar pyridone tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium towards the keto form. In non-polar solvents, the less polar hydroxypyridine form may be present in a higher proportion.

-

Temperature: Temperature can affect the equilibrium constant. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization reaction.

-

pH: The ionization state of the molecule can significantly influence the tautomeric preference. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own tautomeric equilibrium.

-

Substituent Effects: The nature and position of substituents on the pyridine ring can alter the relative stabilities of the tautomers through electronic and steric effects. The electron-withdrawing bromine atom at the 3-position is expected to influence the electron density of the ring and the acidity of the N-H and O-H protons, thereby affecting the tautomeric balance.

Experimental Methodologies for Studying Tautomerism

The determination of the tautomeric ratio and the study of the equilibrium dynamics rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism. The two tautomers have distinct chemical environments for their protons and carbons, leading to different chemical shifts.

Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Record the ¹H NMR spectrum. Key signals to observe are the aromatic protons and the N-H proton of the pyridone form or the O-H proton of the hydroxypyridine form. The N-H proton of the pyridone tautomer is often broad and its chemical shift is solvent and concentration-dependent.

-

Record the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon (C2) in the pyridone form is a key indicator and typically appears in the range of 160-180 ppm. The C2 carbon in the hydroxypyridine form, being attached to a hydroxyl group, will have a different chemical shift.

-

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons that are unique to each tautomer. For this, it is crucial to ensure that the spectra are recorded under quantitative conditions (e.g., with a sufficiently long relaxation delay).

Expected ¹H and ¹³C NMR Chemical Shifts (based on analogous compounds):

| Tautomer | Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| Pyridone | N-H | 10.0 - 13.0 (broad) | C=O | 160 - 165 |

| H4 | 7.4 - 7.6 | C3 | ~108 | |

| H5 | 6.2 - 6.4 | C4 | ~144 | |

| H6 | 7.8 - 8.0 | C5 | ~116 | |

| C6 | ~134 | |||

| Hydroxypyridine | O-H | 9.0 - 12.0 (broad) | C-OH | 155 - 160 |

| H4 | 7.2 - 7.4 | C3 | ~110 | |

| H5 | 6.8 - 7.0 | C4 | ~138 | |

| H6 | 7.9 - 8.1 | C6 | ~140 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for quantitative analysis of tautomeric equilibria. The two tautomers have different electronic structures and therefore exhibit distinct absorption spectra.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of this compound of known, low concentrations in the solvent of interest to avoid intermolecular interactions.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The hydroxypyridine and pyridone tautomers will have characteristic absorption maxima (λ_max). By measuring the absorbance at the λ_max of each tautomer and using the Beer-Lambert law (A = εbc), the concentration of each tautomer can be determined if the molar absorptivity (ε) of each pure tautomer is known. The molar absorptivities can often be estimated using model compounds where the tautomerism is "locked" by methylation (e.g., 3-bromo-2-methoxypyridine for the enol form and 3-bromo-1-methyl-2(1H)-pyridinone for the keto form). The equilibrium constant (Keq) can then be calculated from the concentrations of the two tautomers.

Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental studies of tautomerism. These methods can provide valuable information on the relative stabilities of the tautomers, the transition state for their interconversion, and the influence of solvent effects.

Methodology for DFT Calculations:

-

Structure Optimization: The geometries of both the 3-bromo-2-hydroxypyridine and 3-bromo-2(1H)-pyridinone tautomers are optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Zero-point vibrational energy (ZPVE) corrections should be included for more accurate energy differences.

-

Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) or other implicit solvation models can be employed.

-

Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed to locate the saddle point on the potential energy surface connecting the two tautomers. This allows for the calculation of the activation energy barrier for the tautomerization.

Logical Workflow for Computational Analysis:

Caption: A typical workflow for the computational study of tautomerism.

Computational studies on related 2-pyridone systems have consistently shown that the pyridone tautomer is energetically more favorable than the hydroxypyridine tautomer, especially in polar solvents.

Quantitative Data Summary

| Compound | Solvent | Keq ([Pyridone]/[Hydroxypyridine]) | Reference |

| 2-Hydroxypyridine | Gas Phase | ~0.3 | [2] |

| 2-Hydroxypyridine | Cyclohexane | ~1.7 | [3] |

| 2-Hydroxypyridine | Chloroform | ~10 | General Observation |

| 2-Hydroxypyridine | Water | ~900 | [2] |

| This compound | Various | Expected to be > 1, with increasing Keq in more polar solvents | Inference |

The presence of the electron-withdrawing bromine atom at the 3-position is expected to increase the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. The net effect on the Keq would depend on the differential stabilization of the tautomers and their conjugate bases.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the pyridone form being the predominant species in most conditions. The position of the equilibrium is sensitive to solvent polarity, temperature, and pH. A combination of experimental techniques, particularly NMR and UV-Vis spectroscopy, and computational methods provides a powerful approach to quantitatively and qualitatively characterize this tautomeric system. For researchers in drug development, a thorough understanding of the tautomeric preferences of this compound and its derivatives is essential for predicting their biological activity and designing more effective therapeutic agents. Further experimental studies to determine the precise Keq values for this compound in various pharmaceutically relevant solvents would be of great value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This application note provides a detailed overview and protocols for the use of 3-Bromopyridin-2-ol in Suzuki cross-coupling reactions to synthesize 3-aryl-2-hydroxypyridines, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a versatile heterocyclic building block. Its structure is complicated by the existence of a tautomeric equilibrium with 3-bromo-2-pyridone. This tautomerism can influence its reactivity in cross-coupling reactions. The Suzuki-Miyaura coupling of this compound with various aryl boronic acids provides a direct route to 3-aryl-2-hydroxypyridines, which are precursors to a wide range of biologically active compounds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1]

A significant challenge in the cross-coupling of pyridinols is the need to activate the C-O bond. One innovative approach involves the in-situ conversion of the hydroxyl group to a better leaving group, such as a phosphate, which can then participate in the coupling reaction.

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki cross-coupling of bromopyridines and related substrates, which can serve as a starting point for optimizing the reaction with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Coupling Partner |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | 3-Bromopyridine | Phenylboronic acid |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 | 2-Bromopyridine | 4-Methoxyphenylboronic acid |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 78 | 3-Bromopyridine | Naphthylboronic acid |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 91 | 2-Hydroxypyridine* | Phenylboronic acid |

*Note: This reaction involves an in-situ activation of the hydroxyl group with PyBroP.[5]

Experimental Protocols

Below are two detailed protocols for Suzuki cross-coupling reactions. Protocol A is a general method for bromopyridines, while Protocol B is a specialized method for the in-situ coupling of hydroxypyridines.

Protocol A: General Suzuki Coupling of this compound

This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.[1] Optimization of conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the required time (this can range from a few hours to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

Protocol B: In-situ Coupling of 2-Hydroxypyridines

This protocol describes a method for the direct arylation of 2-hydroxypyridines by in-situ activation.[5]

Materials:

-

2-Hydroxypyridine derivative (e.g., this compound, 0.5 mmol)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate, 0.6 mmol, 1.2 equiv)

-

PdCl₂(dppf) (0.025 mmol, 5 mol%)

-

Cs₂CO₃ (1.5 mmol, 3.0 equiv)

-

Anhydrous 1,4-Dioxane (2.5 mL)

Procedure:

-

To a dried reaction tube, add the 2-hydroxypyridine derivative, arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane followed by PyBroP under an argon atmosphere.

-

Seal the tube and heat the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-arylpyridine product.

Troubleshooting and Optimization

Low yields in Suzuki couplings with bromopyridines can often be attributed to several factors:

-

Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue.

-

Poor Solubility: Ensure that the base and other reagents are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water is often effective.

-

Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the cleavage of the C-B bond. Using boronic esters (e.g., pinacol esters) can improve stability.

-

Competing Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants.

A systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Reactions of 3-Bromopyridin-2-ol

Introduction

3-Bromopyridin-2-ol, and its predominant tautomer 3-bromo-2(1H)-pyridinone, is a versatile heterocyclic intermediate in organic synthesis. Its structure features a pyridine ring with a bromine atom at the 3-position and a hydroxyl group at the 2-position, making it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the pyridinone moiety offers sites for N-alkylation and O-alkylation/acylation. This document provides detailed protocols for several key reactions of this compound.

The reactivity of this compound is influenced by its tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms. The pyridinone form is generally the major tautomer. This can influence the course of reactions, particularly those involving the hydroxyl/amino group.

General Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing the outcome of a typical cross-coupling reaction with this compound.

Key Reactions of this compound

The following sections detail experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[1][2][3] This reaction is highly versatile for creating biaryl or vinyl-substituted pyridinols.

Experimental Protocol: Conventional Heating

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Value/Condition | Reference |

| Substrate | This compound | - |

| Coupling Partner | Arylboronic Acid (1.2-1.5 eq) | [1] |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a ligand | [1][2] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | [1] |

| Solvent | 1,4-Dioxane/Water (4:1) or DMF | [1] |

| Temperature | 80-100 °C (Conventional) or 120-150 °C (Microwave) | [1] |

| Reaction Time | 4-24 hours (Conventional) or 10-30 minutes (Microwave) | [1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4][5][6][7] This method is instrumental in synthesizing N-aryl and N-heteroaryl compounds.

Experimental Protocol

-

Reaction Setup: To a dried reaction vessel (e.g., a Schlenk tube or a sealed tube), add this compound (1.0 eq), the amine (1.2 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq), a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (0.02-0.10 eq), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq).[4][8]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture with stirring at 80-110 °C for 4-24 hours.

-

Monitoring: Track the reaction's progress via TLC or LC-MS.

-

Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.[5]

-

Extraction: Wash the filtrate with water and then with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude material can be purified by silica gel column chromatography.[5]

Data Summary: Buchwald-Hartwig Amination

| Parameter | Value/Condition | Reference |

| Substrate | This compound | - |

| Coupling Partner | Primary or Secondary Amine (1.2 eq) | [5][8] |

| Catalyst | Pd₂(dba)₃ (0.01-0.05 eq) or Pd(OAc)₂ | [4][5] |

| Ligand | BINAP, XPhos, RuPhos, or BrettPhos (0.02-0.10 eq) | [4][8] |

| Base | NaOtBu (1.4 eq) or LiHMDS (2.5 eq) | [4][8] |

| Solvent | Toluene or 1,4-Dioxane | [4][5] |

| Temperature | 80-110 °C | [4][5] |

| Reaction Time | 4-24 hours | [4] |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by both palladium and copper complexes.[9][10]

Experimental Protocol

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and water.

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, typically a secondary amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).

-

Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling

| Parameter | Value/Condition | Reference |

| Substrate | This compound | - |

| Coupling Partner | Terminal Alkyne (1.2-1.5 eq) | [9] |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) | [9] |

| Co-catalyst | CuI (0.1 eq) | [9] |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq) | [9] |

| Solvent | DMF or THF/Water | [10] |

| Temperature | Room Temperature to 60 °C | - |

| Reaction Time | 2-12 hours | - |

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. The cited yields and reaction conditions are based on related compounds and may vary for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

Application Notes and Protocols for 3-Bromopyridin-2-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromopyridin-2-ol as a versatile precursor in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. This document details key synthetic transformations, provides adaptable experimental protocols, and visualizes reaction workflows and relevant biological signaling pathways.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position offers orthogonal handles for functionalization. The pyridine core is a prevalent motif in numerous biologically active molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3 (GSK-3).

Key Synthetic Applications

This compound serves as a key starting material for the synthesis of substituted pyridin-2-ol derivatives through several powerful cross-coupling reactions. These reactions are fundamental in modern pharmaceutical synthesis for the creation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. This is crucial for accessing key interactions within the ATP-binding site of many kinases.

Sonogashira Coupling: C-C (alkynyl) Bond Formation